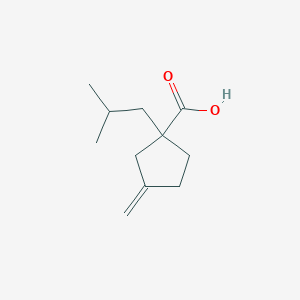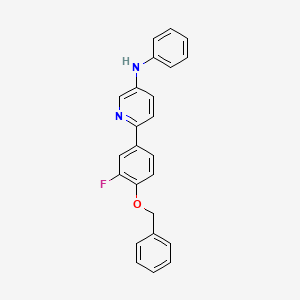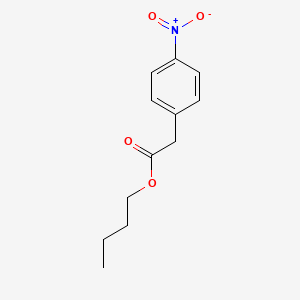![molecular formula C30H22BNO2 B13871835 [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid is a complex organic compound that features a carbazole core substituted with a boronic acid group
Métodos De Preparación
The synthesis of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a carbazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various carbazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The carbazole core can participate in π-π interactions and electron transfer processes, contributing to its electronic properties.
Comparación Con Compuestos Similares
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid can be compared with other carbazole derivatives and boronic acid compounds. Similar compounds include:
9-Phenylcarbazole: This compound lacks the boronic acid group but shares the carbazole core, making it useful in similar applications.
Phenylboronic acid: This compound lacks the carbazole core but features the boronic acid group, making it useful in different types of chemical reactions. The uniqueness of this compound lies in the combination of the carbazole core and the boronic acid group, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C30H22BNO2 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
[9-[4-(4-phenylphenyl)phenyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20,33-34H |
Clave InChI |
FFTMBFAGKHWVAV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)

![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)




![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)




